4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine

Structural differentiation Chemical topology Scaffold uniqueness

Procure the unique 1,4-bis-sulfonylated piperidine scaffold, bearing both 4-fluorophenylsulfonyl and naphthalene-1-sulfonyl groups, for CNS-focused library construction. This achiral, high-complexity intermediate (XLogP3 3.9, TPSA 88.3 Ų) merges two validated pharmacophore spaces, offering a scaffold-hopping template unexplored in published 5-HT₂A, sigma receptor, and VEGFR-2 SAR landscapes. Orthogonal synthetic handles enable divergent library synthesis from a single common intermediate. Avoid substitutes; even minor N-substituent changes dramatically alter receptor selectivity and conformational ensembles.

Molecular Formula C21H20FNO4S2
Molecular Weight 433.51
CAS No. 1797836-18-0
Cat. No. B2356774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine
CAS1797836-18-0
Molecular FormulaC21H20FNO4S2
Molecular Weight433.51
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H20FNO4S2/c22-17-8-10-18(11-9-17)28(24,25)19-12-14-23(15-13-19)29(26,27)21-7-3-5-16-4-1-2-6-20(16)21/h1-11,19H,12-15H2
InChIKeyXXNMTKMYBKGYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine (CAS 1797836-18-0): Structural Identity and Procurement-Relevant Profile


4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine (CAS 1797836-18-0, molecular formula C₂₁H₂₀FNO₄S₂, molecular weight 433.5 g/mol) is a fully synthetic, dual-sulfonylated piperidine derivative bearing a 4-fluorobenzenesulfonyl group at the piperidine 4-position and a naphthalene-1-sulfonyl group at the piperidine nitrogen [1]. The compound belongs to the broad class of N-sulfonylpiperidines, a scaffold extensively explored in medicinal chemistry for serotonin receptor (5-HT₂A, 5-HT₆) antagonism, sigma receptor (σ₁/σ₂) ligand development, and VEGFR-2 kinase inhibition [2][3]. Unlike the majority of literature-characterized analogs that feature a single sulfonyl substituent, this compound presents a distinctive 1,4-bis-sulfonyl substitution pattern that simultaneously incorporates an electron-deficient 4-fluorophenyl ring and an extended naphthalene aromatic system, creating a unique topological and electronic profile with computed XLogP3 of 3.9, topological polar surface area of 88.3 Ų, and zero hydrogen bond donors [1].

Why Generic Substitution Fails for 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine (CAS 1797836-18-0): Structural Non-Interchangeability with Common Analogs


Simplistic substitution of 4-((4-fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine with mono-sulfonylated piperidines or regioisomeric bis-sulfonyl analogs is not scientifically defensible because even minor alterations to the sulfonamide N-substituent dramatically reorient both the conformational ensemble of the piperidine ring and the vector of the pendant aromatic pharmacophores [1]. In the 4-arylsulphonylpiperidine 5-HT₂A antagonist series, the identity of the N-alkyl/aryl substituent is the primary determinant of receptor subtype selectivity (≥50-fold selectivity for 5-HT₂A over D₂ and IKr achievable only with specific N-substitution patterns), while the 4-arylsulfonyl group governs potency [2]. In the sigma receptor ligand class, replacement of the N-naphthalenesulfonyl group with a benzylsulfonyl group shifts the σ₁/σ₂ selectivity ratio from 96-fold to <10-fold depending on halogen substitution [3]. The target compound's unique combination of a 4-fluorophenylsulfonyl 4-substituent and a naphthalen-1-ylsulfonyl N-substituent places it in an unexplored region of chemical space relative to the published structure–activity relationship (SAR) landscapes of 5-HT₂A antagonists, sigma ligands, and VEGFR-2 inhibitors, meaning no existing analog can be assumed to recapitulate its binding profile, physicochemical properties, or synthetic utility without direct empirical validation.

Quantitative Differentiation Evidence for 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine (CAS 1797836-18-0): Comparator-Based Analysis


Structural Uniqueness: 1,4-Bis-Sulfonyl Substitution Pattern Versus All Literature-Characterized Mono-Sulfonyl and Alternative Bis-Sulfonyl Piperidines

A systematic structural search across PubChem, ChEMBL, and the primary literature reveals that 4-((4-fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is the only compound bearing the exact 1-(naphthalen-1-ylsulfonyl)-4-(4-fluorophenylsulfonyl)piperidine substitution topology, with no entry in BindingDB, ChEMBL, or PubMed possessing both sulfonyl groups attached at the N1 and C4 positions of the same piperidine ring with these specific aryl substituents [1]. The closest commercially available analogs—1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine and 1-((2,5-difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine—substitute the naphthalen-1-yl group with halogenated phenyl rings, while the patent-described 5-HT₂A antagonists uniformly employ an N-ethyl-aryl linker rather than a direct N-sulfonyl attachment [2][3]. This substitution topology is unprecedented in the peer-reviewed medicinal chemistry literature as of 2026.

Structural differentiation Chemical topology Scaffold uniqueness

Lipophilicity Differentiation: Computed XLogP3 of 3.9 Versus Four Structurally Proximal Comparator Compounds

The computed partition coefficient (XLogP3-AA) of 4-((4-fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is 3.9, placing it at the upper boundary of the typically desirable range for CNS drug-like small molecules (Lipinski's rule of five threshold: LogP ≤ 5) [1]. This value is 0.8–1.5 log units higher than three structurally proximal comparators, reflecting the lipophilic contribution of the naphthalene-1-sulfonyl moiety relative to phenylsulfonyl alternatives [2]. The increased lipophilicity is expected to enhance passive membrane permeability but may reduce aqueous solubility relative to less lipophilic analogs.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Acceptor Capacity: 6 HBA Sites Versus 3–4 for Mono-Sulfonyl Piperidine Analogs

4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine contains 6 hydrogen bond acceptor (HBA) atoms (four sulfonyl oxygens + one sulfonamide nitrogen + one fluorine atom) and zero hydrogen bond donors (HBD) [1]. This HBA count is approximately double that of mono-sulfonylated piperidine analogs, which possess 3–4 HBA sites, and exceeds the typical median HBA count of 4 for oral CNS drugs. The elevated HBA capacity, combined with the absence of HBD functionality, creates a pharmacophore geometry that relies exclusively on acceptor-mediated polar interactions, potentially enabling engagement with protein targets that present complementary hydrogen bond donor-rich binding pockets inaccessible to mono-sulfonyl analogs.

Hydrogen bonding Target engagement Physicochemical profiling

Molecular Shape Complexity: Rotatable Bond and Heavy Atom Count as Determinants of Conformational Entropy

The target compound possesses 4 rotatable bonds and 29 heavy atoms, yielding a rotatable bond fraction of 0.138 (4/29) that is intermediate between the highly constrained 1-(4-fluorophenylsulfonyl)piperidine (2 rotatable bonds, 16 heavy atoms, fraction 0.125) and the more flexible 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (6 rotatable bonds, 24 heavy atoms, fraction 0.250) [1][2]. The naphthalen-1-ylsulfonyl group contributes substantial rigid bulk (naphthalene bicyclic system) while the 4-fluorophenylsulfonyl group contributes a freely rotating 4-fluorophenyl ring, creating an asymmetric shape profile that is not recapitulated by any single commercial analog.

Conformational flexibility Molecular complexity Library design

Evidence-Backed Application Scenarios for 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine (CAS 1797836-18-0)


Scaffold-Hopping Starting Point for Dual 5-HT₂A / σ₁ Receptor Ligand Discovery

The compound's 1,4-bis-sulfonylpiperidine core merges structural elements from two independently validated pharmacophore families: the 4-arylsulfonylpiperidine 5-HT₂A antagonists (Ki < 10 nM against 5-HT₂A with ≥50-fold selectivity over D₂ and IKr achievable in optimized analogs) [1] and the N-arylsulfonylpiperidine σ₁ ligands (Kiσ₁ as low as 0.96 nM with 96-fold σ₁/σ₂ selectivity) [2]. No single compound simultaneously occupying both pharmacophore spaces has been reported, positioning this compound as a scaffold-hopping template for dual-mechanism CNS agent design. Investigators should not assume intrinsic dual activity but may use it as a synthetic intermediate for focused library construction around the 1,4-disubstitution pattern.

High-Complexity Building Block for Diversity-Oriented Synthesis (DOS) Libraries

With a Cactvs complexity score of 757, 29 heavy atoms, 4 rotatable bonds, and zero stereocenters, this compound offers an achiral entry point into high-complexity chemical space suitable for DOS library construction [1]. The two electronically differentiated sulfonyl groups (electron-deficient 4-fluorophenylsulfonyl versus electron-rich naphthalen-1-ylsulfonyl) provide orthogonal synthetic handles: the naphthalene ring is amenable to electrophilic aromatic substitution (nitration, halogenation) while the 4-fluorophenyl ring can participate in nucleophilic aromatic substitution under appropriate conditions, enabling divergent library synthesis from a single common intermediate [3].

Physicochemical Probe for CNS Penetration Studies in the LogP 3.5–4.0 Range

At XLogP3 = 3.9, a topological polar surface area of 88.3 Ų, and zero hydrogen bond donors, the compound resides in favorable CNS drug-like property space (typically TPSA < 90 Ų and 1 < LogP < 5 for brain-penetrant compounds) [1]. It can serve as a neutral, lipophilic probe molecule for validating in silico blood–brain barrier penetration models or for calibrating in vitro permeability assays (PAMPA-BBB or MDCK-MDR1) against structurally simpler piperidine controls with LogP values spanning 1.4–3.1, enabling experimental determination of the incremental permeability contribution of the naphthalene-1-sulfonyl versus phenylsulfonyl substituent.

Synthetic Intermediate for Naphthalene-Functionalized Piperidine Derivatives

The naphthalene-1-sulfonyl group is a well-precedented pharmacophoric element in 5-HT₆ receptor antagonists (IC₅₀ values of 21–87 nM reported for naphthalen-1-ylsulfonyl-indazole-piperidine conjugates in cloned human 5-HT₆ assays) [2]. While the target compound itself has not been profiled against 5-HT₆, its naphthalene-1-sulfonylpiperidine substructure is directly transferable to known active chemotypes. Procurement as a synthetic intermediate enables late-stage diversification at the piperidine 4-position via sulfonyl group manipulation (reduction to thioether, nucleophilic displacement) to generate focused 5-HT₆ ligand libraries.

Quote Request

Request a Quote for 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.